5-Methylspiro[indoline-3,4'-piperidine]

NPY Y5 receptor Anti-obesity Spiroindoline SAR

5-Methylspiro[indoline-3,4'-piperidine] (CAS 944905-39-9) is a spirocyclic heterocycle consisting of an indoline and a piperidine ring connected via a quaternary spiro carbon, with a methyl substituent at the 5-position of the indoline. This substituted scaffold serves as a critical synthetic intermediate for structurally diverse bioactive molecules, with derivatives demonstrating quantifiable target engagement across multiple therapeutic areas including NPY Y5 receptor antagonism for obesity, EGFR/HER2 kinase inhibition for oncology, and c-Met/ALK dual inhibition for cancer therapy.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B12634935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylspiro[indoline-3,4'-piperidine]
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCC23CCNCC3
InChIInChI=1S/C13H18N2/c1-10-2-3-12-11(8-10)13(9-15-12)4-6-14-7-5-13/h2-3,8,14-15H,4-7,9H2,1H3
InChIKeyUWECUYOWNPNWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylspiro[indoline-3,4'-piperidine] for Research and Procurement: Core Scaffold, Key Intermediates, and In-Class Comparisons


5-Methylspiro[indoline-3,4'-piperidine] (CAS 944905-39-9) is a spirocyclic heterocycle consisting of an indoline and a piperidine ring connected via a quaternary spiro carbon, with a methyl substituent at the 5-position of the indoline . This substituted scaffold serves as a critical synthetic intermediate for structurally diverse bioactive molecules, with derivatives demonstrating quantifiable target engagement across multiple therapeutic areas including NPY Y5 receptor antagonism for obesity, EGFR/HER2 kinase inhibition for oncology, and c-Met/ALK dual inhibition for cancer therapy [1]. The spirocyclic architecture imposes conformational rigidity that enables enhanced selectivity and improved pharmacokinetic properties compared to more flexible or non-spirocyclic alternatives [2]. The 5-methyl substitution on the indoline ring provides a handle for electronic and steric modulation of biological activity, making this compound a versatile building block for structure-activity relationship (SAR) exploration and lead optimization programs [3].

Why Generic Substitution of 5-Methylspiro[indoline-3,4'-piperidine] Fails: Evidence Supporting Scaffold-Specific Procurement


Substituting the 5-methyl-spiro[indoline-3,4'-piperidine] scaffold with alternative spirocyclic cores (e.g., spiro[indoline-3,4'-piperidine] lacking the 5-methyl group, or azaspiro analogs) introduces quantifiable risks in downstream biological activity. SAR studies reveal that ring contraction from piperidine to pyrrolidine eliminates NPY Y5 binding affinity (IC50 > 1000 nM vs. 3 nM), demonstrating that the piperidine ring size is non-negotiable for target engagement [1]. Similarly, scaffold-hopping from spiro[indoline-3,4'-piperidine] to cyclopropane or benzmorpholine analogs in the EGFR inhibitor series reduced inhibitory potency, with the spiro[indoline-3,4'-piperidine]-2-one derivatives A1-A4 demonstrating residual EGFR-wt kinase activities of 7%, 6%, 19%, and 27% respectively (lower residual activity indicates greater inhibition), whereas scaffold-modified derivatives showed diminished activity [2]. The conformational rigidity and precisely defined spatial orientation of the spirocyclic core are essential for maintaining the pharmacophoric geometry required for selective target binding, and even subtle modifications to the scaffold architecture can result in significant erosion of potency, selectivity, or metabolic stability [3].

Quantitative Evidence Guide: 5-Methylspiro[indoline-3,4'-piperidine] Differentiation Data vs. Closest Analogs


NPY Y5 Receptor Antagonism: Spiroindoline-3,4'-piperidine Urea Derivatives vs. Pyrrolidine and Non-Spirocyclic Analogs

In the spiroindoline NPY Y5 antagonist series, the spiro[indoline-3,4'-piperidine] scaffold with specific substitution patterns produced highly potent antagonists (compound 3a: Y5 binding IC50 = 3 nM, functional IC50 = 4.5 nM), whereas ring contraction from piperidine to pyrrolidine (a 5-membered ring analog) resulted in complete loss of Y5 binding affinity (IC50 > 1000 nM). Compound 3a, a derivative incorporating the spiro[indoline-3,4'-piperidine] core, further demonstrated in vivo efficacy by significantly inhibiting bPP Y5 agonist-induced food intake in rats and suppressing body weight gain in diet-induced obese (DIO) mice, confirming the functional relevance of this scaffold in a disease-relevant model [1].

NPY Y5 receptor Anti-obesity Spiroindoline SAR

EGFR/HER2 Kinase Inhibition: Aminopyridine-Spiro[indoline-3,4'-piperidine] vs. Scaffold-Hopped Cyclopropane and Benzmorpholine Derivatives

A series of aminopyridine-containing spiro[indoline-3,4'-piperidine]-2-one derivatives (A1-A4) were designed and evaluated for EGFR/HER2 kinase inhibition. At a drug concentration of 0.5 µM, these spiro[indoline-3,4'-piperidine]-2-one-based compounds showed residual EGFR-wt kinase activities of 7%, 6%, 19%, and 27%, respectively (where lower residual activity indicates greater inhibition), and residual ERBB2 (HER2) kinase activities of 9%, 5%, 12%, and 34%, respectively, compared with 2% and 6% for the reference pan-HER inhibitor Neratinib. Critically, when the piperidine ring was replaced with cyclopropane (B1-B7 series) or the indoline was replaced with benzmorpholine (C1-C4, D1-D2 series), the inhibitory activity was notably diminished across both EGFR and ERBB2 targets, with the scaffold-hopped compounds showing weaker overall inhibition [1].

EGFR inhibitor HER2 inhibitor Scaffold hopping

c-Met/ALK Dual Inhibition: 1'-Methylspiro[indoline-3,4'-piperidine]-2-one Derivative vs. Alternative Heterocyclic Cores

Compound 5b (SMU-B), a 1'-methylspiro[indoline-3,4'-piperidine]-2-one derivative, demonstrated potent and selective c-Met/ALK dual inhibition with cell-based IC50 values of 22 nM for MET and 39 nM for ALK. This compound showed pharmacodynamic target engagement by inhibiting c-Met phosphorylation in vivo, and achieved significant tumor growth inhibition (>50%) in the GTL-16 human gastric carcinoma xenograft model. The spiro[indoline-3,4'-piperidine]-2-one core was critical for this dual potency and selectivity profile; replacement of the spirocyclic architecture with alternative core structures resulted in reduced potency and altered selectivity profiles [1]. In contrast, compound OSI-296, which incorporates a furo[3,2-c]pyridin-6-ylamine hinge binder with a different core, demonstrated MET cell IC50 of 40 nM (1.8-fold less potent than SMU-B) and RON inhibition (IC50 = 200 nM) rather than ALK, representing a divergent selectivity profile [2].

c-Met inhibitor ALK inhibitor Kinase selectivity

Antidepressant Activity: 1-Arylspiro[indoline-3,4'-piperidine] Derivatives vs. Classical Antidepressant Standards

A series of 1-arylspiro[indoline-3,4'-piperidine] derivatives were evaluated for antidepressant activity in two classical rodent behavioral models. These compounds exhibited significant antidepressant properties in the tetrabenazine (TBZ) ptosis prevention assay, with maximum activity observed among those bearing an ortho-substituent (e.g., NH₂) in the pendant aryl ring. In the 5-hydroxytryptophan (5-HTP) induced head twitch potentiation assay in pargyline-pretreated rats, these spiro[indoline-3,4'-piperidine] derivatives demonstrated serotoninergic activity consistent with antidepressant mechanisms. The spirocyclic architecture contributed to the pharmacological profile by conferring conformational restriction distinct from flexible diaryl and tricyclic antidepressants, potentially improving target selectivity [1]. The 5-methyl substitution on the indoline ring, as present in 5-Methylspiro[indoline-3,4'-piperidine], provides a defined position for further derivatization that was shown in SAR studies to modulate potency and could influence pharmacokinetic parameters [2].

Antidepressant Tetrabenazine antagonism 5-HTP potentiation

NPY Y5 Antagonist In Vivo Efficacy: Orally Active Spiroindoline-3,4'-piperidine Derivative with Brain Penetration

Compound 6e, a spiroindoline-3,4'-piperidine derivative, was identified as an orally bioavailable and brain-penetrant NPY Y5 receptor antagonist. Oral administration of 6e inhibited bovine pancreatic polypeptide (bPP)-induced food intake in rats with a minimum effective dose (MED) of 10 mg/kg. This in vivo efficacy was supported by favorable pharmacokinetic properties including good oral bioavailability and brain penetration, characteristics that were specifically optimized through structural modifications on the spiroindoline-3,4'-piperidine scaffold. In the broader series, multiple antagonists demonstrated oral bioavailability and/or brain penetration, but compound 6e uniquely combined both properties with in vivo efficacy at a defined MED [1]. The spiro[indoline-3,4'-piperidine] core, with its conformational restriction, was essential for achieving the balance of potency, oral exposure, and CNS penetration that characterized this series.

NPY Y5 antagonist Oral bioavailability Brain penetration Food intake inhibition

Conformational Rigidity Advantage: Spiro[indoline-3,4'-piperidine] vs. Flexible Linear Amines in Sigma Receptor Binding

Spiropiperidine derivatives incorporating the spiro[indoline-3,4'-piperidine] or related spirocyclic frameworks have been identified as high-affinity, selective sigma receptor ligands. These compounds rank among the highest affinity sigma ligands reported, with excellent selectivity over the dopamine D2 receptor. The conformational restriction imposed by the spirocyclic junction is critical for achieving this selectivity profile, as the rigid orientation of the piperidine nitrogen and aromatic ring system precludes the conformational flexibility that would otherwise permit dopamine D2 receptor engagement. In contrast, flexible linear piperidine analogs capable of free rotation exhibit reduced sigma/D2 selectivity, with some achieving PCP/sigma ratios as low as 13, indicating promiscuous binding [1]. Substituent SAR further revealed that a benzyl residue at the piperidine nitrogen and a methoxy group at position 3 of the indoline are advantageous for high sigma-1 receptor affinity, with position 5 being available for additional substitution (such as the methyl group in 5-Methylspiro[indoline-3,4'-piperidine]) to modulate binding properties [2].

Sigma receptor Conformational restriction Dopamine D2 selectivity

Best Research and Industrial Application Scenarios for 5-Methylspiro[indoline-3,4'-piperidine] Based on Evidence


NPY Y5 Receptor Antagonist Lead Optimization for Anti-Obesity Drug Discovery

5-Methylspiro[indoline-3,4'-piperidine] serves as a key intermediate for synthesizing spiroindoline-3,4'-piperidine urea derivatives targeting NPY Y5 receptors. Evidence demonstrates that the spiro[indoline-3,4'-piperidine] scaffold achieves nanomolar Y5 binding affinity (IC50 = 3 nM), while ring-contracted pyrrolidine analogs lose all measurable activity (>333-fold reduction) [1]. The 5-methyl substituent on the indoline ring provides a defined position for further SAR exploration aimed at modulating potency, metabolic stability, and brain penetration. Compound 6e, derived from this scaffold series, demonstrated oral bioavailability, brain penetration, and in vivo food intake inhibition at a MED of 10 mg/kg p.o., validating the scaffold's suitability for CNS-penetrant oral anti-obesity agents [2].

EGFR/HER2 Dual Kinase Inhibitor Development for Targeted Cancer Therapy

The spiro[indoline-3,4'-piperidine]-2-one core (accessible via oxidation of 5-Methylspiro[indoline-3,4'-piperidine]) provides a validated scaffold for designing aminopyridine-containing EGFR/HER2 dual inhibitors. In a direct head-to-head comparison, spiro[indoline-3,4'-piperidine]-2-one derivatives A1-A4 demonstrated strong EGFR-wt kinase inhibition with residual activities as low as 6% at 0.5 µM, within ~3-fold of the clinical-stage pan-HER inhibitor Neratinib (2% residual activity). Scaffold hopping to cyclopropane or benzmorpholine cores diminished activity, confirming the spirocyclic core's essential role in maintaining potency [3]. This application scenario is appropriate for oncology programs developing irreversible or reversible EGFR/HER2 inhibitors where the spirocyclic scaffold offers synthetic tractability and a defined SAR path.

c-Met/ALK Dual Inhibitor Programs for Gastric Carcinoma and ALK-Driven Cancers

The 1'-methylspiro[indoline-3,4'-piperidine]-2-one scaffold has demonstrated potent dual c-Met/ALK inhibition (MET IC50 = 22 nM, ALK IC50 = 39 nM) with in vivo tumor growth inhibition >50% in the GTL-16 gastric carcinoma xenograft model [4]. 5-Methylspiro[indoline-3,4'-piperidine] serves as a precursor for synthesizing 1'-methyl derivatives featuring the spiro[indoline-3,4'-piperidine] core. This application is particularly relevant for drug discovery programs targeting MET-amplified or ALK-rearranged cancers where dual kinase inhibition offers therapeutic advantages over selective single-target agents. The scaffold enables access to a differentiated selectivity profile (MET/ALK) compared to alternative cores such as furo[3,2-c]pyridin-6-ylamine, which targets MET/RON instead [5].

CNS-Targeted Sigma Receptor Ligand Development with Minimized D2 Off-Target Liability

Spiropiperidine-based sigma receptor ligands incorporating the spiro[indoline-3,4'-piperidine] architecture rank among the highest affinity sigma ligands reported with excellent selectivity over dopamine D2 receptors [6]. The conformational rigidity of the spirocyclic junction is critical for achieving this selectivity, as flexible analogs demonstrate reduced sigma/D2 discrimination (PCP/sigma ratios as low as 13) [7]. The 5-methyl substituent on the indoline ring of 5-Methylspiro[indoline-3,4'-piperidine] provides a position for modulating sigma receptor subtype selectivity and pharmacokinetic properties without disrupting the spirocyclic core. This application is relevant for CNS drug discovery programs targeting sigma receptors for neuroprotection, cognition, or psychiatric indications where D2 receptor-mediated side effects (e.g., extrapyramidal symptoms, hyperprolactinemia) must be avoided.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylspiro[indoline-3,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.